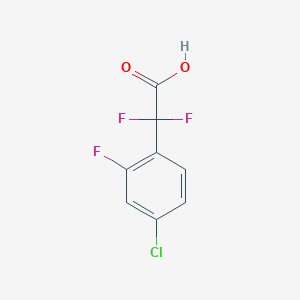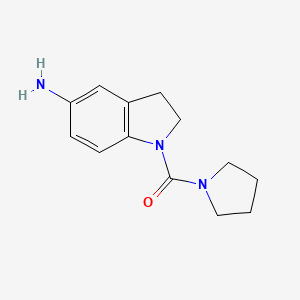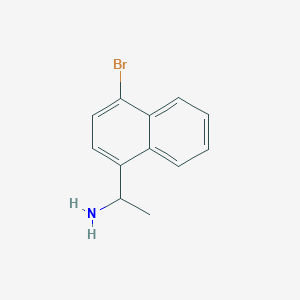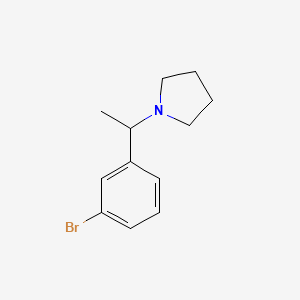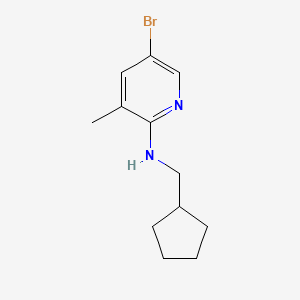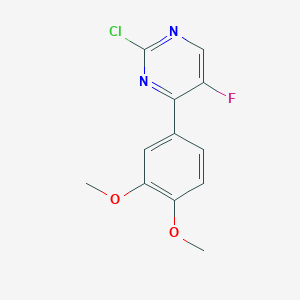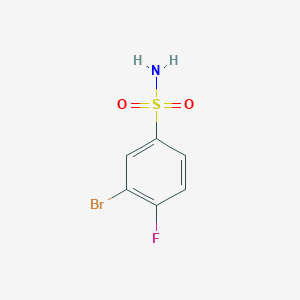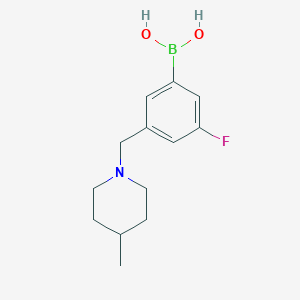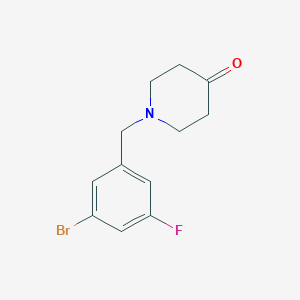![molecular formula C10H17NO2 B1407023 N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide CAS No. 73625-13-5](/img/structure/B1407023.png)
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide is C10H17NO2 , with a molecular weight of 183.25 g/mol . Its structure comprises a cyclohexene ring, an acetamide group, and an ethoxy substituent. The stereochemistry at the chiral center (1S) is essential for its biological activity.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide and its derivatives have been explored for various scientific applications. For instance, substituted N-(silatran-1-ylmethyl)acetamides were synthesized and analyzed for their muscarinic agonist activity, showing partial agonist properties and mimicking acetylcholine's effects on ileal smooth muscle by binding directly to cholinoreceptors (Pukhalskaya et al., 2010). Additionally, N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, a derivative, was characterized by various spectroscopic methods and X-ray crystallography, revealing significant insights into its molecular structure and the nature of its intermolecular interactions (Rani et al., 2015).
Coordination Complexes and Antioxidant Activity
Research has also focused on pyrazole-acetamide derivatives, leading to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, as evidenced by various in vitro assays (Chkirate et al., 2019). This highlights the potential therapeutic applications of these compounds in oxidative stress-related conditions.
Antimicrobial and Cytotoxicity Studies
Some derivatives of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. Notably, certain compounds showed notable antimicrobial activity against various bacterial and fungal strains. Furthermore, these compounds were studied for their cytotoxic effects, revealing insights into their potential therapeutic applications and safety profiles (Kaplancıklı et al., 2012).
Catalytic and Synthetic Applications
The compound and its derivatives have been explored in various catalytic and synthetic applications. For instance, the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, was achieved using a novel Pd/C catalyst, showcasing advancements in sustainable chemical synthesis (Zhang, 2008).
Propriétés
IUPAC Name |
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h6,9H,3-5,7H2,1-2H3,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSMTBXZWSIHP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CCC(CC1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC[C@H](CC1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



